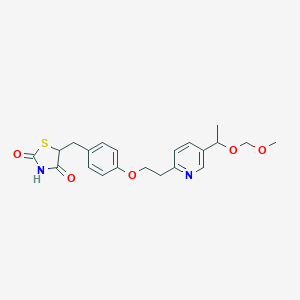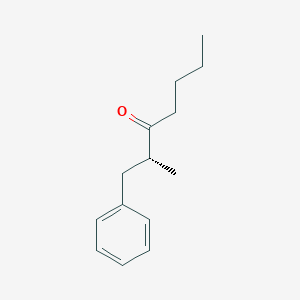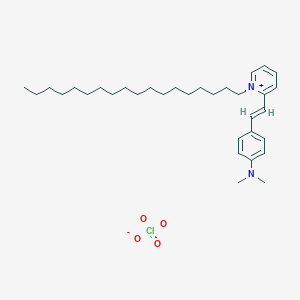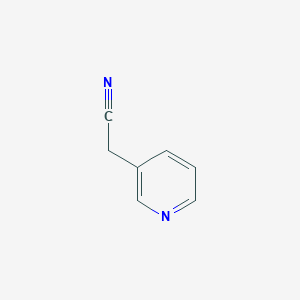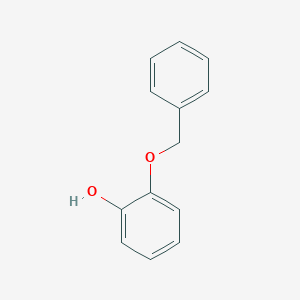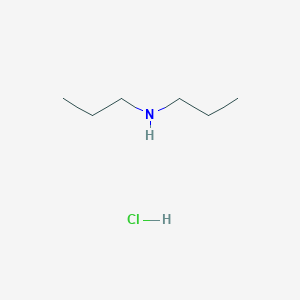![molecular formula C20H14Cl2N4O3 B123706 2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol CAS No. 151285-25-5](/img/structure/B123706.png)
2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol is a chemical compound that belongs to the azo dyes family. It is a yellowish-orange powder that is commonly used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol is not fully understood. However, it is believed that the compound acts as a photosensitizer by absorbing light energy and producing reactive oxygen species (ROS) that can damage cancer cells. Additionally, the compound can interact with nitric oxide to produce a fluorescent signal that can be detected in living cells.
Effets Biochimiques Et Physiologiques
2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol in lab experiments is its unique properties. It can be used as a fluorescent probe to detect the presence of nitric oxide in living cells, and as a photosensitizer in photodynamic therapy for cancer treatment. However, one of the limitations of using this compound is its toxicity. It can be harmful to living cells if not used in the correct concentrations.
Orientations Futures
There are several future directions for the use of 2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to explore its use as a fluorescent probe for the detection of other biomolecules in living cells. Additionally, further research is needed to determine the optimal concentrations and conditions for the use of this compound in lab experiments.
In conclusion, 2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol is a unique chemical compound that has been extensively used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol involves the reaction of 2,6-dichloro-4-nitroaniline with 9H-carbazole-3,6-diamine in the presence of ethanol. The reaction is carried out under reflux for several hours until the desired product is obtained. The product is then purified by recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to detect the presence of nitric oxide in living cells. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been used as a dye in the textile industry.
Propriétés
Numéro CAS |
151285-25-5 |
|---|---|
Nom du produit |
2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol |
Formule moléculaire |
C20H14Cl2N4O3 |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
2-[3-[(2,6-dichloro-4-nitrophenyl)diazenyl]carbazol-9-yl]ethanol |
InChI |
InChI=1S/C20H14Cl2N4O3/c21-16-10-13(26(28)29)11-17(22)20(16)24-23-12-5-6-19-15(9-12)14-3-1-2-4-18(14)25(19)7-8-27/h1-6,9-11,27H,7-8H2 |
Clé InChI |
PCXDIHUCXLVKBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
Autres numéros CAS |
151285-25-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



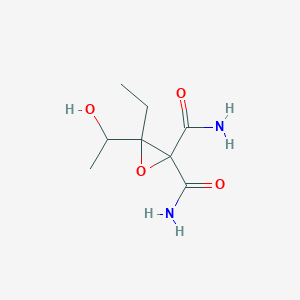

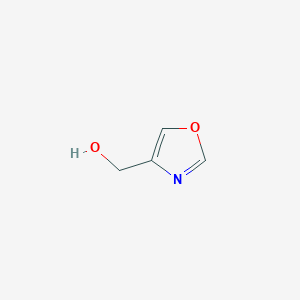
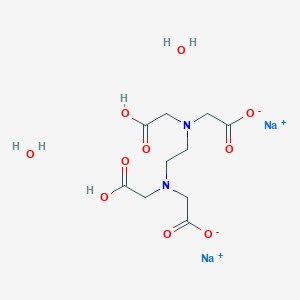
![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)
